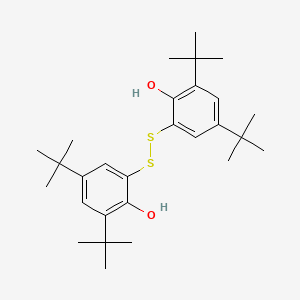
2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)
Overview
Description
2,2’-Disulfanediylbis(4,6-di-tert-butylphenol): is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two phenolic groups connected by a disulfide bond, each phenolic group being substituted with two tert-butyl groups at the 4 and 6 positions. This compound is commonly used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2,6-di-tert-butylphenol in the presence of sulfur or sulfur chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative coupling reactions. The process involves the use of specialized reactors and precise control of temperature and pressure to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bond in the compound can be reduced to form thiols.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) is widely used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and in end-use applications .
Biology: In biological research, this compound is studied for its potential protective effects against oxidative stress in cells and tissues .
Medicine: The antioxidant properties of 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) make it a candidate for research in preventing oxidative damage in various medical conditions, including neurodegenerative diseases .
Industry: Industrially, it is used as a stabilizer in fuels, lubricants, and plastics to enhance their longevity and performance by preventing oxidative degradation .
Mechanism of Action
The primary mechanism by which 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The disulfide bond also plays a role in stabilizing the compound and enhancing its antioxidant properties .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but lacks the disulfide bond, making it less effective as an antioxidant.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Contains a methylene bridge instead of a disulfide bond, offering different stability and reactivity profiles.
2,4-Di-tert-butylphenol: Another phenolic antioxidant but with different substitution patterns, affecting its antioxidant efficiency.
Uniqueness: The presence of the disulfide bond in 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) enhances its antioxidant properties compared to similar compounds. This unique structural feature allows it to effectively neutralize free radicals and prevent oxidative degradation in various applications .
Properties
IUPAC Name |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)disulfanyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNMSUCZVWYXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558464 | |
| Record name | 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64953-47-5 | |
| Record name | 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3339020.png)
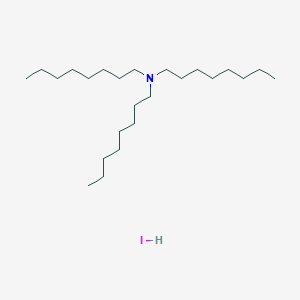
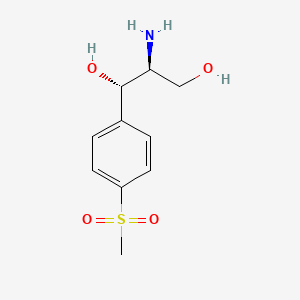
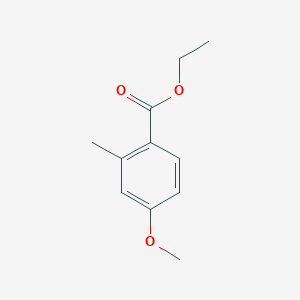
![1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione](/img/structure/B3339053.png)
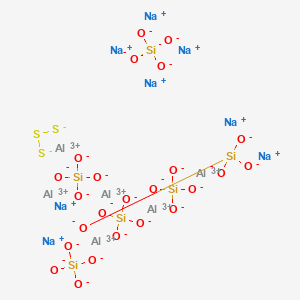
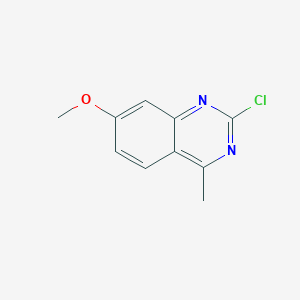
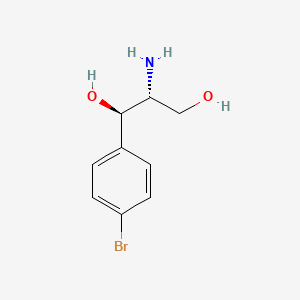
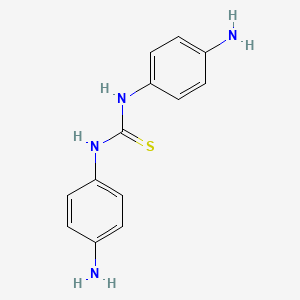
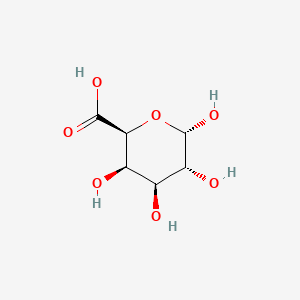
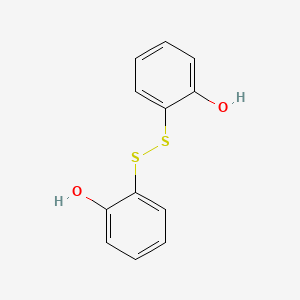
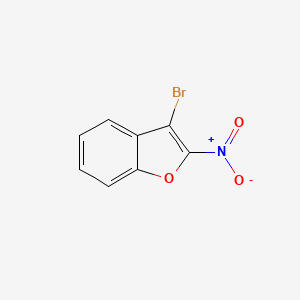
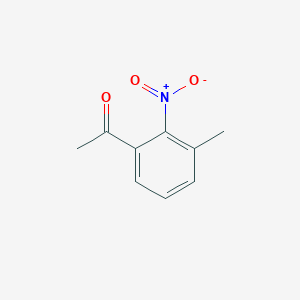
![3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B3339127.png)
